O-[2-(2-chlorophenyl)ethyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(2-chlorophenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H10ClNO and a molar mass of 171.62 g/mol It is characterized by the presence of a hydroxylamine group attached to a 2-(2-chlorophenyl)ethyl moiety
Preparation Methods
The synthesis of O-[2-(2-chlorophenyl)ethyl]hydroxylamine can be achieved through several chemical routes. One common method involves the reaction of 2-chlorobenzophenone with hydroxylamine under suitable conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, may vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.
Chemical Reactions Analysis
O-[2-(2-chlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[2-(2-chlorophenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of O-[2-(2-chlorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
O-[2-(2-chlorophenyl)ethyl]hydroxylamine can be compared with other similar compounds, such as:
O-[2-(2-bromophenyl)ethyl]hydroxylamine: Similar structure but with a bromine atom instead of chlorine.
O-[2-(2-fluorophenyl)ethyl]hydroxylamine: Similar structure but with a fluorine atom instead of chlorine.
O-[2-(2-methylphenyl)ethyl]hydroxylamine: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents.
Properties
CAS No. |
113211-45-3 |
---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[2-(2-chlorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2 |
InChI Key |
NMEKKXAXZPYVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCON)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.